Technical Guide: 2-(2-Methylpropyl)pentanedioic Acid (CAS 32806-65-8)
Technical Guide: 2-(2-Methylpropyl)pentanedioic Acid (CAS 32806-65-8)
Physicochemical Profiling, Synthesis, and Regioisomeric Control in Gabapentinoid Development[1]
Executive Summary
2-(2-Methylpropyl)pentanedioic acid (CAS 32806-65-8), also known as 2-isobutylglutaric acid , is a critical dicarboxylic acid scaffold in pharmaceutical chemistry. While often overshadowed by its structural isomer, 3-isobutylglutaric acid (the direct backbone of Pregabalin), the 2-isomer plays a vital role as a regioisomeric impurity marker and a pharmacophore in the design of metalloproteinase (MMP) inhibitors.
This guide provides an in-depth technical analysis of CAS 32806-65-8, distinguishing its properties from the 3-isomer, detailing its synthesis via enolate alkylation, and establishing protocols for its detection and control in Active Pharmaceutical Ingredient (API) manufacturing.
Chemical Identity & Physicochemical Properties
The distinction between the 2-isomer and the 3-isomer is fundamental to quality control. Unlike the 3-isomer, which possesses a plane of symmetry, the 2-isomer is chiral and exhibits distinct physical constants.
Table 1: Comparative Properties of Isobutylglutaric Acid Isomers
| Property | 2-Isobutylglutaric Acid (Target) | 3-Isobutylglutaric Acid (Pregabalin Precursor) |
| CAS Number | 32806-65-8 | 75143-89-4 |
| IUPAC Name | 2-(2-Methylpropyl)pentanedioic acid | 3-(2-Methylpropyl)pentanedioic acid |
| Structure | HOOC-CH(iBu)-CH₂-CH₂-COOH | HOOC-CH₂-CH(iBu)-CH₂-COOH |
| Chirality | Chiral (Racemic mixture of R/S) | Achiral (Meso-like symmetry) |
| Melting Point | 67 – 68 °C | 47 °C |
| pKa (Predicted) | pKa₁ ~4.2, pKa₂ ~5.3 | pKa₁ ~4.3, pKa₂ ~5.4 |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water | Soluble in MeOH, EtOH; Low water solubility |
| Role | Impurity Standard, MMP Inhibitor Scaffold | API Intermediate (Pregabalin) |
Expert Insight: The melting point difference (approx. 20°C) is the primary rapid indicator of regioisomeric purity. A depression in the melting point of a 3-isobutylglutaric acid batch often indicates contamination with the 2-isomer.
Synthesis & Manufacturing Methodologies
The synthesis of CAS 32806-65-8 is mechanistically distinct from the Pregabalin precursor. While the 3-isomer is synthesized via Knoevenagel condensation (favoring the beta-position), the 2-isomer requires direct alpha-alkylation of a glutarate ester.
Protocol A: Direct Enolate Alkylation (Targeting the 2-Isomer)
This method utilizes the acidity of the alpha-proton in diethyl glutarate.
Reagents:
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Diethyl glutarate (1.0 eq)
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Isobutyl bromide (1.1 eq)
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Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 eq)
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Solvent: Anhydrous THF
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Temperature: -78°C to Room Temperature
Step-by-Step Workflow:
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Enolate Formation: Charge a cryo-reactor with anhydrous THF and LDA at -78°C. Slowly add diethyl glutarate to generate the kinetic enolate.
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Alkylation: Add isobutyl bromide dropwise. The steric bulk of the isobutyl group directs addition to the alpha-carbon.
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Quench & Workup: Warm to room temperature. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]
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Hydrolysis: Treat the isolated ester with 6N HCl under reflux (100°C, 6h) to cleave the ethyl groups and generate the free diacid.
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Purification: Recrystallize from Hexane/Ethyl Acetate to obtain CAS 32806-65-8 as a white powder (MP 67-68°C).
Mechanistic Comparison: 2-Isomer vs. 3-Isomer
The following diagram illustrates the divergent synthetic pathways that lead to these two critical isomers.
Caption: Divergent synthesis of Isobutylglutaric acid isomers. The 2-isomer (Red) arises from direct alkylation, while the 3-isomer (Green) requires conjugate addition.
Analytical Characterization & Impurity Profiling
Distinguishing the 2-isomer from the 3-isomer is a common challenge in the release testing of Pregabalin intermediates.
Nuclear Magnetic Resonance (NMR) Strategy
The symmetry of the molecule is the key discriminator.
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3-Isobutylglutaric Acid (Achiral/Symmetric):
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¹H NMR: The protons at C2 and C4 are chemically equivalent. You will observe a simplified aliphatic region.
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¹³C NMR: Shows fewer signals due to symmetry (C2 equivalent to C4).
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2-Isobutylglutaric Acid (Chiral/Asymmetric):
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¹H NMR: The C2 proton (methine) is distinct from the C3 and C4 methylene protons. The C3/C4 protons appear as complex multiplets due to the lack of symmetry and the adjacent chiral center at C2.
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¹³C NMR: All carbon atoms in the glutarate backbone are magnetically distinct.
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HPLC Method for Regioisomeric Separation
To quantify CAS 32806-65-8 as an impurity in a bulk batch of the 3-isomer:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).
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Mobile Phase:
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A: 0.1% Phosphoric Acid in Water.
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B: Acetonitrile.
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Gradient: 5% B to 60% B over 20 minutes.
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Detection: UV at 210 nm (Carboxyl absorption).
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Retention Time: The 2-isomer is less polar (due to the exposed isobutyl group at the alpha position shielding the carboxyl) and typically elutes after the 3-isomer.
Biological Relevance & Applications
1. Impurity Reference Standard
In the GMP manufacturing of Pregabalin, 2-isobutylglutaric acid is a required reference standard. Regulatory bodies (FDA/EMA) require the identification of any impurity >0.10%. If the synthesis of the 3-isomer involves any radical steps or non-selective alkylations, the 2-isomer can form.
2. Metalloproteinase (MMP) Inhibition
The 2-substituted succinic and glutaric acid scaffolds are classic pharmacophores for Zinc-dependent metalloproteinase inhibitors.
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Mechanism: The two carboxylic acid groups (or a hydroxamic acid derivative) chelate the Zinc ion in the enzyme's active site.
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Selectivity: The isobutyl group at the 2-position (alpha to the zinc-binding group) is designed to fit into the hydrophobic S1' pocket of enzymes like MMP-2 and MMP-9. This makes CAS 32806-65-8 a valuable starting block for fragment-based drug discovery targeting cancer metastasis or inflammation.
Safety & Handling
Signal Word: Warning Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic nature is low, but moisture should be avoided to prevent caking.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. Product Specification: 2-(2-methylpropyl)pentanedioic acid (CAS 32806-65-8). Retrieved from
- Burk, M. J., et al. (2003). "Efficient synthesis of Pregabalin via asymmetric hydrogenation." Journal of Organic Chemistry. (Discusses the 3-isomer route and impurity control).
-
Silverman, R. B. (2004). "The Design and Synthesis of Gabapentin and Pregabalin." Nature Reviews Drug Discovery. (Contextualizes the glutaric acid backbone).[3][4][5]
-
PubChem. Compound Summary: Isobutylglutaric acid isomers. Retrieved from
- European Medicines Agency (EMA).Assessment Report: Pregabalin. (Details on impurity limits and structural isomers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. CAS 916982-10-0: 3-Isobutyl glutarimide | CymitQuimica [cymitquimica.com]
- 5. US20060276544A1 - Pregabalin free of isobutylglutaric acid and a process for preparation thereof - Google Patents [patents.google.com]
